molecular formula C23H24ClN3O B2979570 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide CAS No. 956374-40-6

2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

Cat. No.: B2979570
CAS No.: 956374-40-6
M. Wt: 393.92
InChI Key: RZPAZGDRGPDLCT-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a pyrazole-based acetamide derivative characterized by a 4-cyclohexylphenyl substituent at the pyrazole 3-position and a chloroacetamide group at the 5-position. Pyrazole derivatives are widely studied for their biological activities, including insecticidal and antifungal effects , making this compound a candidate for agrochemical or pharmaceutical research.

Properties

IUPAC Name

2-chloro-N-[5-(4-cyclohexylphenyl)-2-phenylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O/c24-16-23(28)25-22-15-21(26-27(22)20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h2,5-6,9-15,17H,1,3-4,7-8,16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAZGDRGPDLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C(=C3)NC(=O)CCl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the cyclization of hydrazine derivatives with diketones or β-keto esters. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the phenyl and cyclohexyl groups.

The final step involves the acylation of the pyrazole derivative with chloroacetyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific biological context and the functional groups present in the molecule.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence molecular properties. Key comparisons include:

Compound Name Substituent at Pyrazole 3-Position Molecular Weight (g/mol) Key Properties
Target Compound 4-Cyclohexylphenyl 409.91 (calculated) High lipophilicity (predicted logP > 4) due to bulky cyclohexyl group
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl 295.12 Orthorhombic crystal structure (Pna21), moderate solubility in polar solvents
2-Chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide 4-Ethylphenyl 339.82 Enhanced hydrophobicity compared to chlorophenyl analogs
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide 3,4-Dichlorophenyl 339.56 Electron-withdrawing Cl groups increase reactivity

Key Observations :

  • The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity, likely improving membrane permeability but reducing aqueous solubility compared to chlorinated analogs .
  • Crystal structures of similar compounds (e.g., orthorhombic Pna21 symmetry ) suggest that the target compound may exhibit similar packing patterns, though experimental validation is needed.

Example :

  • The synthesis of 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide involves reacting 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carbonitrile with chloroacetyl chloride in THF . The target compound would require a 4-cyclohexylphenyl-substituted pyrazole precursor, which may necessitate specialized protection/deprotection strategies due to steric hindrance.

SAR Trends :

  • Electron-Withdrawing Groups (e.g., Cl, CN): Enhance reactivity and binding to enzymatic targets .
  • Bulky Hydrophobic Groups (e.g., cyclohexyl): Improve pharmacokinetic properties (e.g., half-life) but may limit solubility .

Commercial and Research Status

  • Analogs like 2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide remain available for research, priced at $188–$380 per gram .

Biological Activity

2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial research. This article aims to synthesize available data on the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C21H24ClN3C_{21}H_{24}ClN_3, with a molecular weight of approximately 349.86 g/mol. The presence of the chloro group and the pyrazole moiety contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chloroacetamides, including this compound. Research conducted on a series of N-substituted phenyl-2-chloroacetamides demonstrated significant activity against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusEffective
Methicillin-resistant S. aureusEffective
Escherichia coliLess effective
Candida albicansModerately effective

The study confirmed that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, allowing for better membrane penetration and, consequently, improved antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The position and nature of substituents on the phenyl rings significantly influence its activity:

  • Halogen Substitution : Compounds with halogenated substituents (like chlorine) showed higher antimicrobial activity due to increased lipophilicity.
  • Phenyl Ring Modifications : Variations in the phenyl ring structure (e.g., cyclohexyl substitution) can enhance or reduce biological activity depending on steric and electronic effects.

Case Studies

In a study involving twelve newly synthesized N-substituted phenyl-2-chloroacetamides, it was found that those bearing specific substituents demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, compounds with para-substituted halogens were among the most active, indicating a clear link between chemical structure and biological efficacy .

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